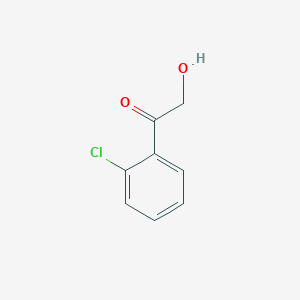

2'-Chloro-2-hydroxyacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

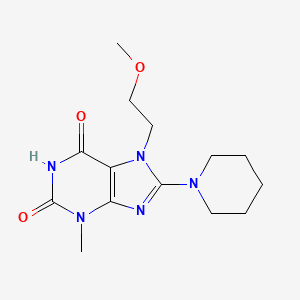

2’-Chloro-2-hydroxyacetophenone is a chemical compound with the molecular formula ClC6H3(OH)COCH3 . It has a molecular weight of 170.59 . It is also known as 5’-Chloro-2’-hydroxyacetophenone .

Molecular Structure Analysis

The molecular structure of 2’-Chloro-2-hydroxyacetophenone can be represented by the linear formula ClC6H3(OH)COCH3 . The compound has a molecular weight of 170.59 .Chemical Reactions Analysis

While specific chemical reactions involving 2’-Chloro-2-hydroxyacetophenone are not detailed in the search results, acetophenones, in general, have been used in the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis

2’-Chloro-2-hydroxyacetophenone is a solid with a boiling point of 126-128 °C/28 mmHg and a melting point of 54-56 °C .Wissenschaftliche Forschungsanwendungen

Phototransformation Studies

- UV Laser-Induced Phototransformations : A study on 5-chloro-3-nitro-2-hydroxyacetophenone, which is structurally related to 2'-Chloro-2-hydroxyacetophenone, explored the phototransformations induced in low-temperature argon matrices using UV radiation. This study revealed insights into the molecular rotations and conformer changes induced by different wavelengths of UV light (Pagacz-Kostrzewa et al., 2023).

Crystallography and Molecular Structure

- Intramolecular Hydrogen Bonding : Research on compounds like 5-chloro-2-hydroxyacetophenone has been pivotal in understanding the nature of intramolecular hydrogen bonds within these molecules. X-ray diffraction studies have provided insights into the steric effects and properties of these bonds (Filarowski et al., 2004).

- Phase Transitions in Hydroxy Acetophenones : Another study investigated the phase transition and intramolecular hydrogen bonding in nitro derivatives of ortho-hydroxy acetophenones. This research used methods like differential scanning calorimetry and dielectric methods to understand the phase transition at specific temperatures (Filarowski et al., 2006).

Chemical Synthesis and Catalysis

- Synthesis of Chromones and Coumarins : The reaction of 2-hydroxyacetophenones with other compounds has been explored for synthesizing chromones and coumarins. These studies provide a foundation for synthesizing various derivatives, which could include 2'-Chloro-2-hydroxyacetophenone (Sosnovskikh et al., 2002).

- Catalytic Applications : Research has also been conducted on the catalytic properties of derivatives of hydroxyacetophenones, which could extend to 2'-Chloro-2-hydroxyacetophenone. These studies focus on reactions facilitated by these compounds as catalysts or intermediates (Saravanamurugan et al., 2004).

Analytical Chemistry

- Spectrophotometric Applications : In analytical chemistry, derivatives of 2-hydroxyacetophenone, like 2'-Hydroxyacetophenone benzoylhydrazone, have been used for spectrophotometric determinations. This implies potential applications for 2'-Chloro-2-hydroxyacetophenone in similar analytical methods (Dass & Mehta, 1993).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that acetophenone and its derivatives, which include 2’-chloro-2-hydroxyacetophenone, have been utilized in the synthesis of many heterocyclic compounds . These compounds can interact with various biological targets, depending on their specific structures and functional groups.

Mode of Action

It’s known that acetophenones, including 2’-chloro-2-hydroxyacetophenone, can undergo various organic reactions, including claisen condensation . In these reactions, the acetophenone interacts with other reactants to form new compounds, altering the structure and properties of the original molecules.

Biochemical Pathways

It’s known that acetophenones can be involved in the synthesis of various heterocyclic compounds . These compounds can affect a wide range of biochemical pathways, depending on their specific structures and functional groups.

Result of Action

It’s known that acetophenones can be involved in the synthesis of various heterocyclic compounds . These compounds can have a wide range of effects at the molecular and cellular level, depending on their specific structures and functional groups.

Action Environment

Like all chemical reactions, the reactions involving 2’-chloro-2-hydroxyacetophenone can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-2-hydroxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGXCDVXXRSHEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CO)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S)-2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol](/img/structure/B2968211.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2968212.png)

![[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone](/img/structure/B2968214.png)

![Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate](/img/structure/B2968215.png)

![3-((6-Ethoxybenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2968216.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2968217.png)

![1,3,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2968218.png)

![2-[3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2968226.png)